molecular formula C9H13N3 B2741064 (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine CAS No. 1365937-29-6

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine

Cat. No.: B2741064
CAS No.: 1365937-29-6
M. Wt: 163.224
InChI Key: WGDHXHKTNGOFPW-MRVPVSSYSA-N
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Description

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine: is a chiral amine compound featuring a pyridine ring attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amination or reductive amination processes.

    Attachment of Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution or coupling reactions, using reagents like pyridine-2-carboxaldehyde.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer, which can be achieved through chromatographic techniques or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine: can be compared with similar compounds such as:

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

(3R)-1-pyridin-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDHXHKTNGOFPW-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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